molecular formula C7H7BrN2O2 B13670933 1-(4-Bromo-2-hydroxyphenyl)urea

1-(4-Bromo-2-hydroxyphenyl)urea

Cat. No.: B13670933
M. Wt: 231.05 g/mol
InChI Key: VKJQCAIUKOCAHE-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-hydroxyphenyl)urea is an organic compound that features a bromine atom, a hydroxyl group, and a urea moiety attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-2-hydroxyphenyl)urea can be synthesized through several methods. One common approach involves the reaction of 4-bromo-2-hydroxyaniline with isocyanates under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful addition of reagents, continuous monitoring of reaction parameters, and purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-2-hydroxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated phenylurea.

    Substitution: Formation of azido or thiol-substituted phenylurea derivatives.

Scientific Research Applications

1-(4-Bromo-2-hydroxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-hydroxyphenyl)urea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The hydroxyl and urea groups play crucial roles in forming hydrogen bonds and other interactions with the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

    4-Bromo-2-hydroxybenzaldehyde: Shares the bromine and hydroxyl groups but differs in the aldehyde functionality.

    4-Bromo-2-hydroxyacetophenone: Similar structure but contains a ketone group instead of a urea moiety.

    4-Bromo-2-hydroxybenzoic acid: Contains a carboxylic acid group instead of a urea group.

Uniqueness: 1-(4-Bromo-2-hydroxyphenyl)urea is unique due to the presence of the urea group, which imparts distinct chemical and biological properties. The combination of bromine, hydroxyl, and urea functionalities makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H7BrN2O2

Molecular Weight

231.05 g/mol

IUPAC Name

(4-bromo-2-hydroxyphenyl)urea

InChI

InChI=1S/C7H7BrN2O2/c8-4-1-2-5(6(11)3-4)10-7(9)12/h1-3,11H,(H3,9,10,12)

InChI Key

VKJQCAIUKOCAHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)NC(=O)N

Origin of Product

United States

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